molecular formula C19H21N3O6 B11943463 N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 305850-63-9

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B11943463
CAS No.: 305850-63-9
M. Wt: 387.4 g/mol
InChI Key: IBHGMXRHUFOQQQ-RGVLZGJSSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazino group linked to a benzylidene moiety, which is further connected to an acetamide group. The presence of methoxy groups on the phenyl rings enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 4-methoxyphenylhydrazine with 3,4,5-trimethoxybenzaldehyde, followed by the reaction with acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazino and benzylidene moieties allows for versatile chemical modifications and potential therapeutic applications.

Properties

CAS No.

305850-63-9

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O6/c1-25-14-7-5-13(6-8-14)21-18(23)19(24)22-20-11-12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

IBHGMXRHUFOQQQ-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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